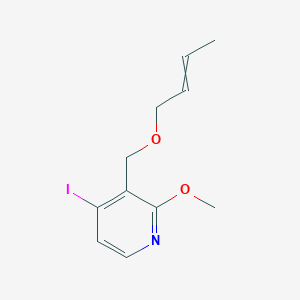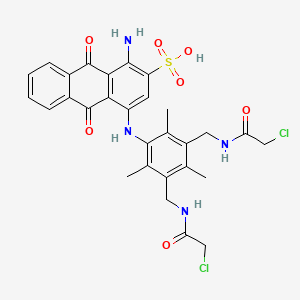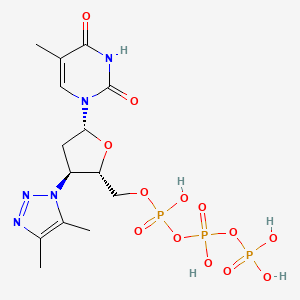
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog It is structurally similar to thymidine triphosphate, a natural nucleotide involved in DNA synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Modification of the Sugar Moiety: The 3’-hydroxyl group of thymidine is replaced with a 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl) group
Phosphorylation: The 5’-hydroxyl group of the modified thymidine is then phosphorylated to form the triphosphate moiety. This step typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
科学的研究の応用
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of new diagnostic tools and therapeutic agents.
Industry: The compound can be used in the development of new materials and technologies, such as biosensors and nanotechnology.
作用機序
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleotide can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This makes it a useful tool in studying DNA replication and repair mechanisms, as well as in the development of new therapeutic agents.
類似化合物との比較
Similar Compounds
Thymidine triphosphate: A natural nucleotide involved in DNA synthesis.
2’-Deoxyadenosine 5’-triphosphate: Another natural nucleotide used in DNA synthesis.
2’-Deoxyguanosine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: A natural nucleotide used in DNA synthesis.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in biochemical research and therapeutic development.
特性
CAS番号 |
131673-54-6 |
|---|---|
分子式 |
C14H22N5O13P3 |
分子量 |
561.27 g/mol |
IUPAC名 |
[[(2S,3S,5R)-3-(4,5-dimethyltriazol-1-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N5O13P3/c1-7-5-18(14(21)15-13(7)20)12-4-10(19-9(3)8(2)16-17-19)11(30-12)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,10-12H,4,6H2,1-3H3,(H,25,26)(H,27,28)(H,15,20,21)(H2,22,23,24)/t10-,11+,12+/m0/s1 |
InChIキー |
PZIDXXPHORPBKG-QJPTWQEYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



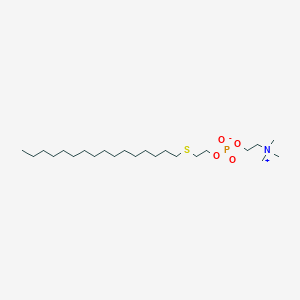
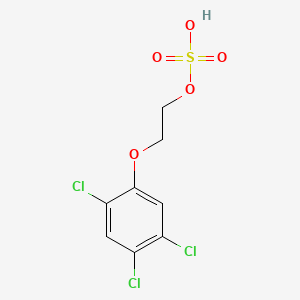
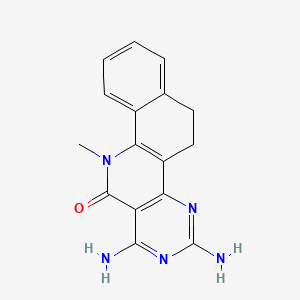
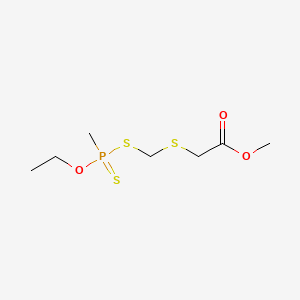
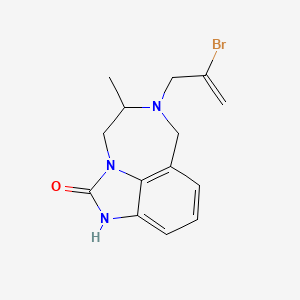
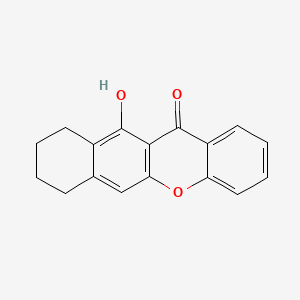
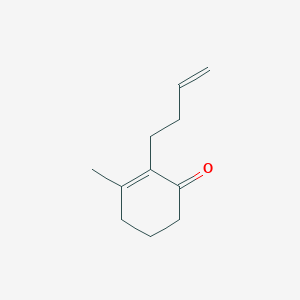
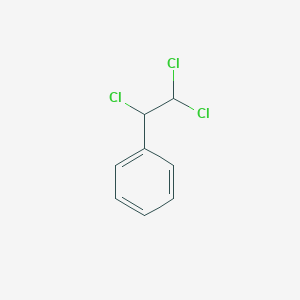
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
